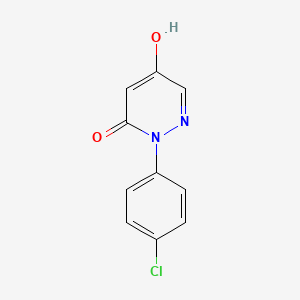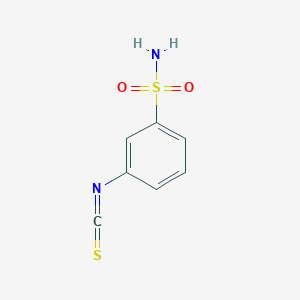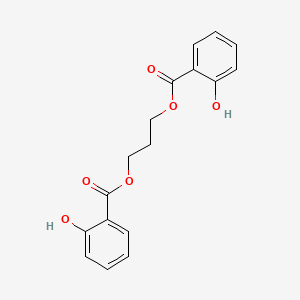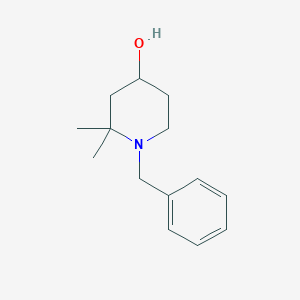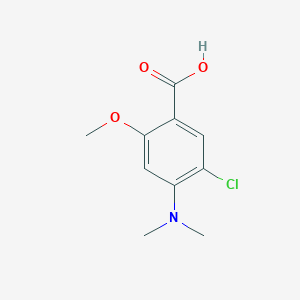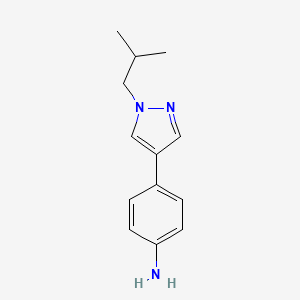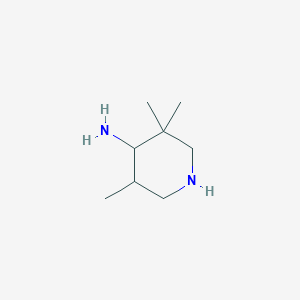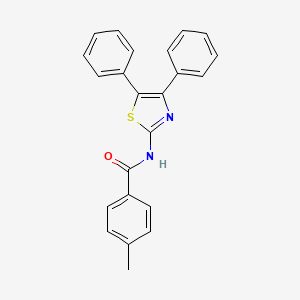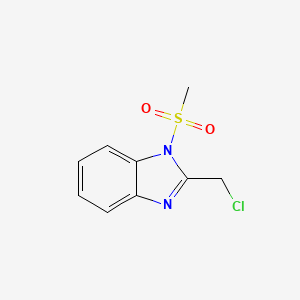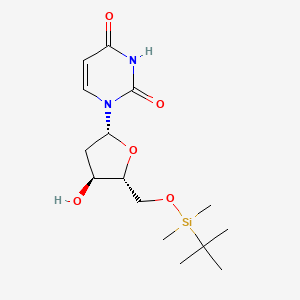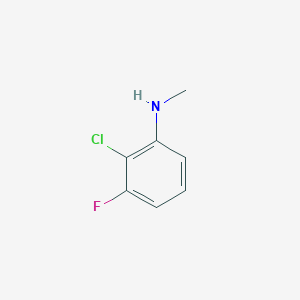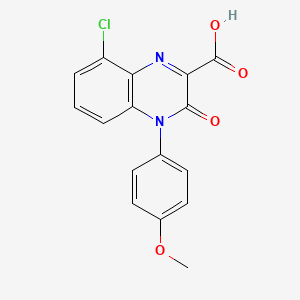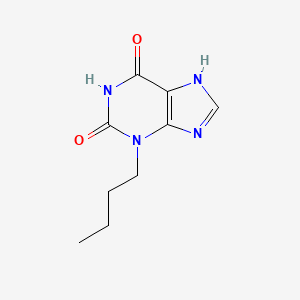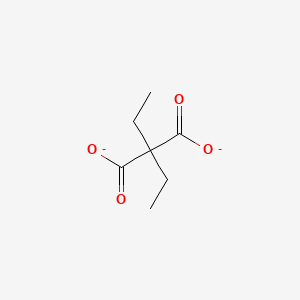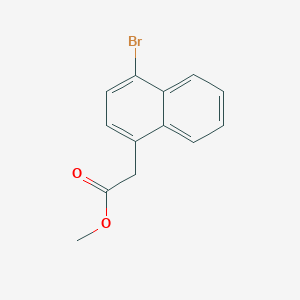
Methyl 2-(4-bromonaphthalen-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-bromonaphthalen-1-yl)acetate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the 4-position of the naphthalene ring and an acetic acid methyl ester group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromonaphthalen-1-yl)acetate typically involves the bromination of naphthalene followed by esterification. One common method is as follows:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-naphthalene.
Acetylation: The 4-bromo-naphthalene is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst to form 4-bromo-naphthalen-1-yl-acetic acid.
Esterification: Finally, the acetic acid derivative is esterified using methanol and a strong acid catalyst like sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Methyl 2-(4-bromonaphthalen-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The acetic acid methyl ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 4-amino-naphthalen-1-yl-acetic acid methyl ester or 4-thio-naphthalen-1-yl-acetic acid methyl ester.
Oxidation: Formation of 4-bromo-naphthalen-1-yl-acetic acid.
Reduction: Formation of 4-bromo-naphthalen-1-yl-ethanol.
科学研究应用
Methyl 2-(4-bromonaphthalen-1-yl)acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 2-(4-bromonaphthalen-1-yl)acetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and specificity, affecting its biological activity.
相似化合物的比较
Similar Compounds
- (4-Chloro-naphthalen-1-yl)-acetic acid methyl ester
- (4-Fluoro-naphthalen-1-yl)-acetic acid methyl ester
- (4-Iodo-naphthalen-1-yl)-acetic acid methyl ester
Uniqueness
Methyl 2-(4-bromonaphthalen-1-yl)acetate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
分子式 |
C13H11BrO2 |
|---|---|
分子量 |
279.13 g/mol |
IUPAC 名称 |
methyl 2-(4-bromonaphthalen-1-yl)acetate |
InChI |
InChI=1S/C13H11BrO2/c1-16-13(15)8-9-6-7-12(14)11-5-3-2-4-10(9)11/h2-7H,8H2,1H3 |
InChI 键 |
AZHDFJVTCVTQIZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CC=C(C2=CC=CC=C12)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


